

Spectroscopic Analysis of 5'-O-DMT-N2-DMF-dG: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-DMT-N2-DMF-dG

Cat. No.: B10831282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the protected deoxynucleoside 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine (**5'-O-DMT-N2-DMF-dG**). This compound is a critical building block in the chemical synthesis of oligonucleotides, and its purity and structural integrity are paramount for the successful production of therapeutic and research-grade nucleic acids. This document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this important molecule.

Chemical Structure

5'-O-DMT-N2-DMF-dG is a derivative of 2'-deoxyguanosine in which the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group. These protecting groups prevent unwanted side reactions during oligonucleotide synthesis.

Molecular Formula: C34H37N7O6

Molecular Weight: 639.70 g/mol

Spectroscopic Data

Precise spectroscopic data for **5'-O-DMT-N2-DMF-dG** is not extensively available in peer-reviewed literature. However, based on the known spectra of similar protected deoxynucleosides, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ^1H NMR Chemical Shifts

Proton	Expected Chemical Shift (ppm) in CDCl_3	Multiplicity	Notes
H8 (Guanine)	~ 7.8 - 8.0	s	
Aromatic (DMT)	~ 6.8 - 7.5	m	Multiple overlapping signals
H1' (Sugar)	~ 6.2 - 6.4	t	
H3' (Sugar)	~ 4.7 - 4.9	m	
H4' (Sugar)	~ 4.1 - 4.3	m	
H5', H5'' (Sugar)	~ 3.3 - 3.5	m	
OCH ₃ (DMT)	~ 3.7 - 3.8	s	Two singlets
N=CH (DMF)	~ 8.5	s	
N(CH ₃) ₂ (DMF)	~ 3.0 - 3.2	s	Two singlets
H2', H2'' (Sugar)	~ 2.3 - 2.8	m	

Note: Chemical shifts are referenced to the residual solvent peak. Actual values may vary depending on the solvent, concentration, and instrument.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm) in CDCl_3
C6 (Guanine)	~ 158
C2 (Guanine)	~ 156
C4 (Guanine)	~ 151
C8 (Guanine)	~ 136
C5 (Guanine)	~ 117
Aromatic (DMT)	~ 113 - 145
C1' (Sugar)	~ 86
C4' (Sugar)	~ 85
C3' (Sugar)	~ 72
C5' (Sugar)	~ 64
OCH ₃ (DMT)	~ 55
N(CH ₃) ₂ (DMF)	~ 35, 41
C2' (Sugar)	~ 40
N=CH (DMF)	~ 157

Note: These are approximate values and can be influenced by experimental conditions.

Table 3: Mass Spectrometry Data

Ionization Mode	Ion	Expected m/z
ESI+	[M+H] ⁺	640.28
ESI+	[M+Na] ⁺	662.26

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for **5'-O-DMT-N2-DMF-dG**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- The use of a high-purity deuterated solvent is crucial to avoid interfering signals.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Experiment: A standard proton experiment (e.g., ' zg30' on Bruker instruments).
- Parameters:
 - Pulse angle: 30 degrees
 - Relaxation delay (d1): 1-2 seconds
 - Number of scans (ns): 16-64 (depending on sample concentration)
 - Spectral width: 0-12 ppm
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : 7.26 ppm; DMSO-d_6 : 2.50 ppm).

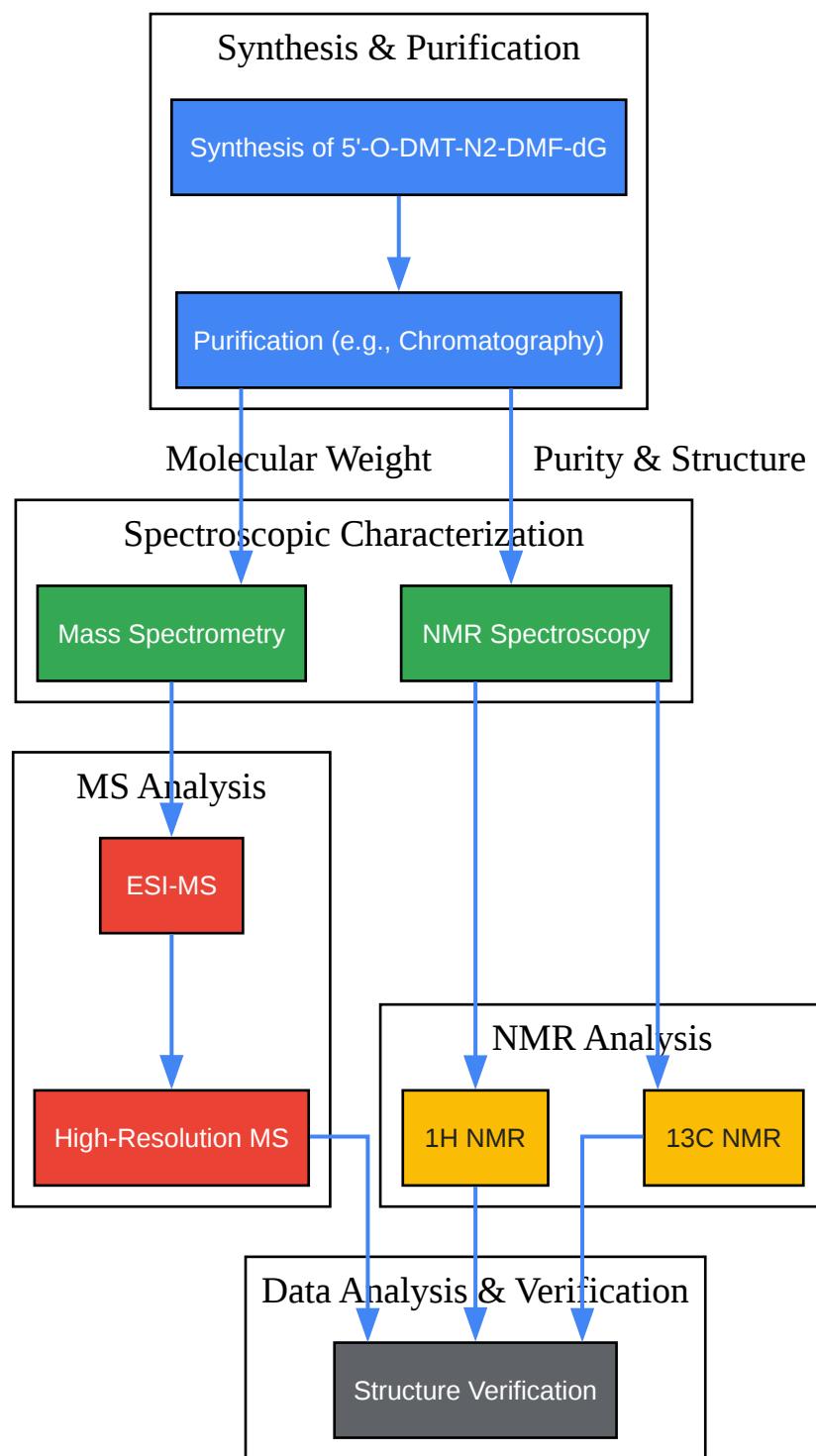
3. ^{13}C NMR Acquisition:

- Experiment: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
- Parameters:
 - Pulse angle: 30 degrees
 - Relaxation delay (d1): 2 seconds
 - Number of scans (ns): 1024 or more to achieve adequate signal-to-noise.
 - Spectral width: 0-200 ppm
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak (CDCl_3 : 77.16 ppm; DMSO-d_6 : 39.52 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.


2. Electrospray Ionization (ESI) Mass Spectrometry:

- Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements.
- Mode: Positive ion mode is typically used for this class of compounds.
- Infusion Parameters:

- Flow rate: 5-10 μ L/min (direct infusion) or coupled with a liquid chromatography (LC) system.
- Capillary voltage: 3-4 kV
- Nebulizing gas (N₂): Set to an appropriate flow rate for stable spray.
- Drying gas (N₂): 200-300 °C
- Data Acquisition:
 - Scan range: m/z 100-1000
 - Acquire data for a sufficient duration to obtain a stable signal.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5'-O-DMT-N2-DMF-dG**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5'-O-DMT-N2-DMF-dG**.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization of **5'-O-DMT-N2-DMF-dG**. Adherence to these protocols will aid in ensuring the quality and identity of this crucial reagent for oligonucleotide synthesis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5'-O-DMT-N2-DMF-dG: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831282#spectroscopic-data-for-5-o-dmt-n2-dmf-dg-nmr-ms\]](https://www.benchchem.com/product/b10831282#spectroscopic-data-for-5-o-dmt-n2-dmf-dg-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com